Ethyl 4-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine-carboxylate scaffold. The molecule integrates multiple pharmacophoric elements:
- 4-ethoxyphenyl group: An aromatic substituent with electron-donating ethoxy functionality, influencing electronic distribution and binding interactions.
- Piperazine-carboxylate: A flexible amine-containing ring system that enhances solubility and modulates receptor affinity.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic frameworks.
Properties
IUPAC Name |
ethyl 4-[(4-ethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-4-17-23-21-27(24-17)20(28)19(32-21)18(15-7-9-16(10-8-15)30-5-2)25-11-13-26(14-12-25)22(29)31-6-3/h7-10,18,28H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVVZUGTQYQCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on heterocyclic cores, substituents, and reported biological activities.
Thiazolo-Triazole Derivatives
- Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS: 898367-02-7)
Piperazine-Linked Heterocycles
- 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives Key Difference: A pyridazinone core replaces the thiazolo-triazole system.
Triazole-Containing Antitumor Agents
- Ethyl 6-substituted-1-((1-(4-substituted phenyl)-1,2,3-triazol-4-yl)methyl)-4-oxoquinoline-3-carboxylate Key Difference: A quinoline-triazole hybrid replaces the thiazolo-triazole-piperazine framework. Implications: Quinolones are DNA gyrase inhibitors, but the target compound’s thiazolo-triazole may target kinases or cytochrome P450 enzymes .
Pyrazole-Triazole Hybrids
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
Structural and Functional Analysis (Table Format)
Key Research Findings
Electronic Effects : The 4-ethoxyphenyl group in the target compound likely enhances solubility and aromatic interactions compared to halogenated analogs (e.g., 3-fluorophenyl), which prioritize lipophilicity .
Piperazine Flexibility : Piperazine’s conformational adaptability may improve target engagement compared to rigid scaffolds in triazolo-thiadiazoles .
Q & A
Q. What are the key synthetic steps and reagents for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core, followed by coupling with substituted phenyl groups and piperazine derivatives. Critical steps include:
- Thiazolo-triazole core synthesis : Cyclization of thioamide precursors under acidic or basic conditions .
- Phenyl group coupling : Ullmann or Buchwald-Hartwig reactions for aryl-alkyl bond formation, using palladium catalysts and ligands .
- Piperazine functionalization : Alkylation or carbamate formation using ethyl chloroformate in dimethylformamide (DMF) as a solvent . Key reagents: Hydrazine hydrate for triazole ring closure, sodium hydride for deprotonation, and DMF for solvation .
Q. Which characterization techniques are essential for confirming structural integrity?
- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks, particularly the piperazine methyl group (δ 2.5–3.5 ppm) and thiazole protons (δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (459.57 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects hydroxyl (3200–3500 cm) and carbonyl (1700–1750 cm) groups .
Q. What functional groups contribute to its potential biological activity?
- Thiazolo-triazole moiety : Imparts antimicrobial and anti-inflammatory properties via heterocyclic π-π stacking with biological targets .
- Piperazine backbone : Enhances solubility and enables interactions with neurotransmitter receptors (e.g., dopamine, serotonin) .
- Ethoxyphenyl group : Modulates lipophilicity and membrane permeability, critical for blood-brain barrier penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions (e.g., over-oxidation) .
- Catalyst selection : Palladium(II) acetate with Xantphos ligand improves coupling efficiency (>80% yield) .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) removes unreacted intermediates .
Q. What mechanisms underlie its reported anti-inflammatory activity?
Computational docking studies suggest inhibition of the NLRP3 inflammasome by blocking ASC (apoptosis-associated speck-like protein) recruitment. Key interactions:
- Hydrogen bonding between the hydroxyl group and Tyr 59 of NLRP3.
- Hydrophobic interactions between the ethoxyphenyl group and Leu 248 . Experimental validation via ELISA shows 50% reduction in IL-1β secretion at 10 µM .
Q. How should researchers resolve contradictions in bioactivity data across structural analogs?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 4-ethoxyphenyl vs. 4-bromophenyl) on IC values .
- Dose-response studies : Validate activity thresholds using multiple assays (e.g., MTT for cytotoxicity, Western blot for target modulation) .
- Data normalization : Control for batch-to-batch purity variations (>95% by HPLC) .
Q. What computational methods predict target interactions and selectivity?
- Molecular docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., 3LD6 for antifungal activity) with a grid size of 25 ų .
- Molecular Dynamics (MD) simulations : Analyze binding stability (RMSD < 2.0 Å over 100 ns) in GROMACS with CHARMM36 force field .
- Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger .
Q. How does the compound’s stability vary under different storage/pH conditions?
- pH stability : Degrades rapidly at pH < 3 (acidic cleavage of ester groups) and pH > 10 (hydroxide attack on thiazole ring) .
- Thermal stability : Stable up to 150°C (DSC data), but prolonged storage at 25°C requires desiccants to prevent hydrolysis .
- Light sensitivity : UV-Vis spectra show 10% decomposition after 48 hours under UV light (λ = 254 nm) .
Methodological Notes
- Contradiction handling : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Synthetic scalability : Transition from batch to flow chemistry for thiazolo-triazole synthesis improves reproducibility .
- Safety protocols : Use fume hoods and PPE due to potential irritant properties of intermediates (e.g., hydrazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
